N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-19-4-5-20-8-13(18)17-12(7-16)10-3-2-9(14)6-11(10)15/h2-3,6,12H,4-5,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEODYJPMUGOMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC(C#N)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 2-(2-methoxyethoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Acetamides
*Calculated based on structure; †Estimated using empirical data.
Key Differences and Implications
Substituent Effects on Bioactivity
- Cyano Group: The target compound’s cyano group distinguishes it from simpler analogs like 2-Chloro-N-(4-fluorophenyl)acetamide . Cyano substituents enhance binding to enzymes (e.g., kinase inhibitors) by forming dipole interactions, as seen in NZ-65/NZ-66 .
- Fluorine vs. Chlorine : Chlorinated analogs (e.g., N-[(2,4-dichlorophenyl)methyl]acetamide in ) exhibit higher lipophilicity but reduced metabolic stability compared to fluorinated derivatives .
- Methoxyethoxy Chain : The 2-(2-methoxyethoxy) group in the target compound and ’s analog improves aqueous solubility compared to phenylsulfonylthiophene () or cyclohexyl () substituents .
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- IUPAC Name : this compound
- Molecular Formula : C13H14F2N2O3
- Molecular Weight : 346.3 g/mol
The presence of the cyano group and difluorophenyl moiety contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as anti-inflammatory and anticancer activities.
1. Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by inflammation.
2. Anticancer Activity
Preliminary studies have explored the compound's efficacy against various cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
3. Enzyme Inhibition
The compound has been investigated as a biochemical probe for studying enzyme activities. Its structural features make it a candidate for targeting specific enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,4-Difluorophenyl)acetamide | Lacks cyano and methoxyethoxy groups | Limited activity |
| N-(2,4-Difluorophenyl)methylacetamide | Lacks cyano group | Moderate activity |
| N-(2,4-Difluorophenyl)-2-methoxyacetamide | Lacks cyano and methoxyethoxy groups | Minimal activity |
This compound stands out due to the presence of both cyano and methoxyethoxy groups, which enhance its chemical stability and biological interactions.
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
- Case Study on Anticancer Activity : In vitro assays on breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability and increased apoptosis rates. The study suggested that the compound could serve as a lead for developing new anticancer therapies.
Q & A
Q. What are the optimal synthetic routes for N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Formation of the cyano intermediate : React 2,4-difluorobenzaldehyde with a cyanating agent (e.g., KCN or TMSCN) to yield the α-cyano intermediate.
Acetamide coupling : Use a coupling reagent (e.g., EDCI or DCC) to attach 2-(2-methoxyethoxy)acetic acid to the intermediate.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
Critical Parameters : Temperature (70–80°C for condensation), solvent polarity (DMF for solubility), and stoichiometric control of the cyanating agent to avoid side products .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, methoxyethoxy groups at δ 3.4–3.7 ppm) .
- X-ray Crystallography : Resolve spatial arrangement, bond angles, and confirm stereochemistry (if applicable) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₃H₁₄F₂N₂O₃) with <5 ppm error .
Q. What are the standard protocols for assessing purity and stability in storage?
Methodological Answer:
- HPLC Analysis : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<0.5%) and detect degradation products .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC or HPLC for hydrolytic decomposition of the cyano or acetamide groups .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?
Methodological Answer:
- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify biphasic effects .
- Target-Specific Assays : Use isoform-selective enzymes (e.g., CYP450 subtypes) to rule off-target interactions .
- Structural Dynamics : Perform molecular docking simulations (AutoDock Vina) to analyze binding poses and compare with contradictory experimental data .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Modify the methoxyethoxy group with ester linkages to enhance oral bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., cytochrome-mediated oxidation of the cyano group) .
- LogP Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP from ~2.5 to <2.0, improving aqueous solubility .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- QSAR (Quantitative Structure-Activity Relationship) : Train models on analogs (e.g., fluorophenyl or cyano-substituted acetamides) to predict bioactivity .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications (e.g., replacing fluorine with chlorine) .
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable toxicity and absorption profiles .
Experimental Design for Mechanistic Studies
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?
Methodological Answer:
- Fluorescence Polarization : Measure binding affinity to target proteins (e.g., kinases or GPCRs) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts .
- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) if anticonvulsant activity is hypothesized .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Panel Testing : Screen against diverse cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .
- ROS (Reactive Oxygen Species) Detection : Use DCFDA probes to determine if cytotoxicity is oxidative stress-dependent .
- Caspase Activation Assays : Differentiate apoptosis from necrosis via caspase-3/7 activity measurements .
Data Contradiction Analysis
Q. How to interpret inconsistent results in solubility studies (e.g., DMSO vs. aqueous buffers)?
Methodological Answer:
- Solvent Polarity Effects : Test solubility in co-solvents (e.g., PEG-400/water mixtures) to mimic physiological conditions .
- Aggregation Screening : Use dynamic light scattering (DLS) to detect nanoaggregates that may falsely reduce apparent solubility .
- pH-Dependent Solubility : Titrate from pH 2–8 (simulating GI tract to plasma) to identify optimal formulation conditions .
Q. What experimental controls are critical when evaluating enzyme inhibition artifacts?
Methodological Answer:
- Negative Controls : Include assays with heat-inactivated enzymes to rule out non-specific binding .
- Substrate Competition : Test inhibition at varying substrate concentrations to distinguish competitive vs. allosteric effects .
- Pre-incubation Time Courses : Determine if inhibition is time-dependent (suggestive of covalent binding) .
Synthesis and Scale-Up Challenges
Q. How to mitigate yield loss during scale-up of the cyano intermediate?
Methodological Answer:
- Flow Chemistry : Optimize residence time and mixing efficiency to prevent cyanide decomposition .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent feed rates .
- Workup Optimization : Replace aqueous quenches with solid-phase extraction (SPE) to minimize hydrolysis .
Q. What green chemistry principles apply to reducing waste in the synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for safer and biodegradable alternatives .
- Catalytic Recycling : Immobilize coupling reagents (e.g., polymer-supported EDCI) to reduce stoichiometric waste .
- Atom Economy : Redesign steps to utilize one-pot reactions (e.g., tandem cyanidation-acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
